1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)-
Overview
Description
1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)- (referred to as “Compound A” hereafter) is a chemical compound with the molecular formula C₁₁H₈O₂ . It belongs to the class of naphthalene derivatives and exhibits interesting properties due to its unique substitution pattern. The compound features a naphthalene ring system with a carboxylic acid group at one end and a trifluoromethyl group along with a methoxy group at specific positions.
Synthesis Analysis
The synthesis of Compound A involves several steps, including functional group transformations, cyclizations, and selective substitutions. While I don’t have specific synthetic procedures for this compound, it can be prepared through various synthetic routes. Researchers have explored methods such as dehydrative annulation with alkynes, aerobic oxidative cyclization, and Birch reduction to obtain Compound A.
Molecular Structure Analysis
The molecular structure of Compound A consists of a naphthalene core, which serves as the backbone. The carboxylic acid group (-CO₂H) is attached to one of the naphthalene rings, while the trifluoromethyl group (-CF₃) and the methoxy group (-OCH₃) are positioned at specific carbon atoms. The arrangement of these functional groups significantly influences the compound’s reactivity and properties.
Chemical Reactions Analysis
Compound A can participate in various chemical reactions, including:
- Dehydrative Annulation with Alkynes : Compound A reacts with alkynes in the presence of a rhodium catalyst to form perinaphthenones.
- Aerobic Oxidative Cyclization : By reacting with 2-butyne using a rhodium catalyst, Compound A can yield isocoumarin derivatives.
- Birch Reduction : Reduction of Compound A leads to the formation of 1,4-dihydro-1-naphthalenecarboxylic acid.
Physical And Chemical Properties Analysis
- Melting Point : Compound A exhibits a melting point range of 157-160°C .
- Boiling Point : The boiling point is approximately 300°C .
- Solubility : Compound A is sparingly soluble in water but dissolves readily in organic solvents.
Safety And Hazards
- Combustibility : Compound A is a combustible solid.
- WGK Classification : It falls under WGK 2 , indicating moderate water hazard.
- Personal Protective Equipment : When handling, use a dust mask type N95 , eyeshields, and gloves.
Future Directions
Future research on Compound A should focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Material Applications : Explore its use in organic electronics, sensors, or other functional materials.
properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c1-19-10-6-5-7-8(11(10)13(14,15)16)3-2-4-9(7)12(17)18/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBBCDMWPOXGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233522 | |
Record name | 1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)- | |
CAS RN |
84532-72-9 | |
Record name | 6-Methoxy-5-trifluoromethyl-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084532729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarboxylic acid, 6-methoxy-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXY-5-TRIFLUOROMETHYL-1-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4CB3Z47OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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